8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one family, a scaffold recognized for its versatility in medicinal chemistry. This molecule features a spirocyclic core with a 2,4-difluorobenzenesulfonyl group at position 8 and a 3-fluorophenyl substituent at position 3 (see Table 1 for structural comparisons).
Properties
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-13-3-1-2-12(10-13)17-18(26)24-19(23-17)6-8-25(9-7-19)29(27,28)16-5-4-14(21)11-15(16)22/h1-5,10-11H,6-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXTMIYLQEUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,4-difluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14F3N3O2S
- Molecular Weight : 365.36 g/mol
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Framework | Contains a spiro[4.5]decane structure |
| Sulfonyl Group | 2,4-Difluorobenzenesulfonyl moiety |
| Fluorophenyl Substituent | 3-Fluorophenyl group attached |
Anticancer Properties
Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of the compound on human cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
Results indicated that the compound exhibited IC50 values (concentration required to inhibit 50% of cell growth) in the micromolar range, suggesting potent anticancer activity.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The sulfonyl group is believed to enhance the compound's interaction with target proteins involved in these pathways.
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Absorption and Distribution
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Preliminary findings suggest moderate absorption with a potential for good tissue distribution due to its lipophilic nature.
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: Direct data on the target compound’s solubility, toxicity, or in vivo efficacy are absent in the provided evidence.
- Contradictions : While sulfonyl groups generally enhance solubility, CM910024’s high molecular weight (447.93 g/mol) may offset this advantage, emphasizing the need for balanced design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
